N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions. For example, they can react with primary amines, leading to the formation of enamino nitriles .Wissenschaftliche Forschungsanwendungen
NPD is used in scientific research for a variety of applications. It is used as a reagent for the synthesis of various heterocyclic compounds, such as pyrimidines and quinolines. It is also used to synthesize polymers, such as polyurethanes and polyesters. In addition, NPD is used as a catalyst in organic reactions, such as Diels-Alder reactions, and as a ligand in coordination complexes.
Wirkmechanismus
Target of Action
The primary targets of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by binding to the Lm-PTR1 pocket (active site) of Leishmania aethiopica . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s mode of action is primarily through inhibition, leading to the death of the parasite .
Biochemical Pathways
The compound’s interaction with the lm-ptr1 pocket suggests it may interfere with the parasite’s metabolic processes . The downstream effects of this interaction could include disruption of essential biochemical pathways within the parasite, leading to its death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the death of the Leishmania aethiopica and Plasmodium berghei parasites . In vitro studies have shown that the compound has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Vorteile Und Einschränkungen Für Laborexperimente
NPD is a versatile reagent that can be used in a variety of organic reactions. It is relatively inexpensive and easy to synthesize, making it a useful intermediate for laboratory experiments. However, it is relatively unstable and can react with certain compounds, such as water, to form byproducts that can interfere with the desired reaction.
Zukünftige Richtungen
NPD has potential for further development in the laboratory. It could be used as a starting material for the synthesis of other heterocyclic compounds, such as imidazoles and thiazoles. It could also be used to synthesize polymers with improved properties, such as increased thermal stability. In addition, further research could be conducted to explore the potential of NPD as an antimicrobial and anticancer agent.
Synthesemethoden
NPD is synthesized by a multi-step process. The first step involves the reaction of 1,5-dimethyl-1H-pyrazol-3-yl chloride with 1,3,4-oxadiazol-2-yl chloride in a 1:1 molar ratio in the presence of triethylamine. This reaction produces the intermediate, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl] chloride. This intermediate is then reacted with 3,5-dimethoxybenzamide in the presence of a base, such as potassium carbonate, to form NPD.
Eigenschaften
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-5-13(20-21(9)2)15-18-19-16(25-15)17-14(22)10-6-11(23-3)8-12(7-10)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPKWNURYJDYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.